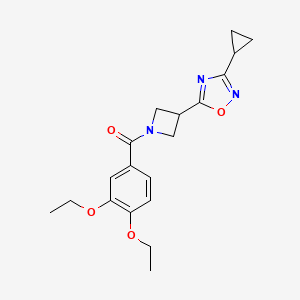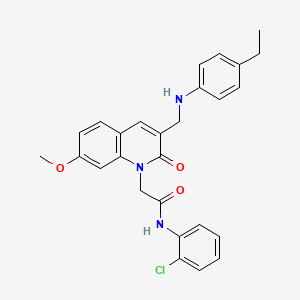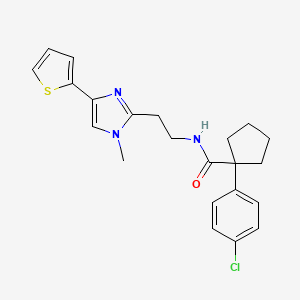methanone CAS No. 692733-13-4](/img/structure/B3013112.png)
[6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl](3,4,5-trimethoxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinylmethanone: is a complex organic compound that features both isoquinoline and trimethoxyphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinylmethanone typically involves the condensation of 6,7-dimethoxy-3,4-dihydroisoquinoline with 3,4,5-trimethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones. Reduction : Reduction of the carbonyl group can yield the corresponding alcohol. Substitution : The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens in the presence of a Lewis acid for halogenation.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: : The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals. Biology Medicine : Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders. Industry : It can be used in the synthesis of dyes and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinylmethanone involves its interaction with various molecular targets. The compound can inhibit enzymes such as Taq polymerase and telomerase, trigger caspase activation, and down-regulate ERK2 protein. These actions are mediated through oxidative mechanisms and inhibition of phosphorylation pathways .
Comparación Con Compuestos Similares
Similar Compounds
6,7-dimethoxy-3,4-dihydroisoquinoline: Shares the isoquinoline core but lacks the trimethoxyphenyl group.
3,4,5-trimethoxybenzoyl chloride: Contains the trimethoxyphenyl group but lacks the isoquinoline core.
Uniqueness
- The combination of isoquinoline and trimethoxyphenyl groups in 6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinylmethanone provides unique chemical properties and biological activities that are not observed in the individual components.
Propiedades
IUPAC Name |
(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(3,4,5-trimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO6/c1-24-16-8-13-6-7-22(12-15(13)11-17(16)25-2)21(23)14-9-18(26-3)20(28-5)19(10-14)27-4/h8-11H,6-7,12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZARFJLMKXMFPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCC3=CC(=C(C=C3C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[2-methoxy-5-(piperidylsulfonyl)phenyl]-N-(2-pyridyl)carboxamide](/img/structure/B3013029.png)
![2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B3013033.png)



![5-Bromo-3-cyclobutyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B3013040.png)
![N-[(2-chlorophenyl)methyl]-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide](/img/structure/B3013041.png)

![2-(5-Oxaspiro[2.4]heptan-6-yl)acetic acid](/img/structure/B3013044.png)
![2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-methoxyphenyl)acetamide](/img/new.no-structure.jpg)
![3-(4-Methoxyphenyl)-5-[1-(phenylacetyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B3013046.png)
![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B3013047.png)
![6-((2-Methylbenzyl)thio)-3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3013051.png)

